Fecnt

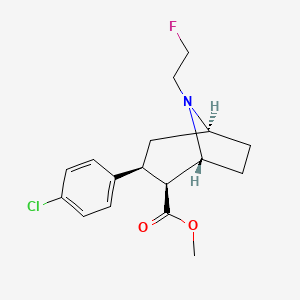

Description

BenchChem offers high-quality Fecnt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fecnt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

281667-94-5 |

|---|---|

Molecular Formula |

C17H21ClFNO2 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |

InChI Key |

YYXOKPOCUHEGJE-JJXSEGSLSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of ¹⁸F-FECNT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ¹⁸F-FECNT, a key radioligand for imaging the dopamine transporter (DAT). We will delve into its binding characteristics, the downstream signaling pathways it influences, and the experimental protocols used to elucidate its function.

Core Mechanism: Selective and Reversible Binding to the Dopamine Transporter

The primary mechanism of action of ¹⁸F-FECNT lies in its ability to act as a potent and selective antagonist of the dopamine transporter (DAT). The DAT is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by reabsorbing dopamine back into the neuron. By binding reversibly to DAT, ¹⁸F-FECNT effectively blocks this reuptake process. This specific interaction makes it an invaluable tool for quantifying DAT density in the brain using Positron Emission Tomography (PET), a non-invasive imaging technique. This quantification is particularly relevant in the study and diagnosis of neurodegenerative diseases like Parkinson's disease, where a decline in DAT density is a key pathological feature.[1]

Quantitative Profile of ¹⁸F-FECNT

The efficacy and selectivity of ¹⁸F-FECNT as a DAT imaging agent are underpinned by its favorable binding kinetics and biodistribution.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Ki) | 12 ± 1.7 nM | Not Specified | In vitro binding assay | [2] |

| Selectivity | >50-fold higher for DAT vs. SERT and NET | Not Specified | In vitro binding assay | [2] |

| Partition Coefficient (n-octanol/phosphate buffer) | 34.14 (pH 7.0) | In vitro | Shake-flask method | [3] |

| Partition Coefficient (n-octanol/phosphate buffer) | 56.41 (pH 7.4) | In vitro | Shake-flask method | [3] |

Signaling Pathways and Downstream Effects

While ¹⁸F-FECNT is used at tracer concentrations in PET imaging that do not typically elicit a pharmacological response, its binding to DAT directly impacts the dopamine signaling pathway. By inhibiting dopamine reuptake, ¹⁸F-FECNT leads to a transient increase in the concentration of dopamine in the synaptic cleft. This elevated dopamine level enhances the activation of postsynaptic dopamine receptors, which in turn modulates downstream signaling cascades crucial for motor control, motivation, and reward. The primary signaling pathway influenced is the G-protein coupled receptor (GPCR) cascade initiated by dopamine binding to its receptors.

Experimental Protocols

1. In Vitro Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a general procedure for determining the binding affinity of ¹⁸F-FECNT for the dopamine transporter.

-

Tissue Preparation: Striatal tissue, rich in dopamine transporters, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to isolate the membrane fraction containing the DAT.

-

Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the competitor ligand, ¹⁸F-FECNT.

-

Incubation and Separation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of ¹⁸F-FECNT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. In Vivo PET Imaging Protocol in a Rodent Model

This protocol provides a general workflow for conducting a PET imaging study with ¹⁸F-FECNT in a rodent model.

-

Animal Preparation: The animal (e.g., a rat or mouse) is anesthetized, and a catheter is placed in a tail vein for radiotracer injection. The animal is then positioned in the PET scanner.

-

Radiotracer Administration: A bolus of ¹⁸F-FECNT is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is acquired over a period of 60-90 minutes to capture the uptake and washout of the radiotracer in the brain.

-

Image Reconstruction: The raw PET data are reconstructed into a series of 3D images over time using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization 3D).

-

Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images, typically in the striatum (high DAT density) and cerebellum (low DAT density, used as a reference region). Time-activity curves are generated for these regions, and the specific uptake of the radiotracer is often expressed as the Standardized Uptake Value Ratio (SUVR), calculated as (Striatum Uptake / Cerebellum Uptake) - 1.

3. Synthesis of ¹⁸F-FECNT

The radiosynthesis of ¹⁸F-FECNT is a critical step for its use in PET imaging. A common method involves a one-pot, two-step procedure:

-

Fluorination: The precursor molecule, N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4'-methyl-phenyl)nortropane, is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile). This reaction is typically carried out at an elevated temperature.

-

Purification: The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-FECNT from unreacted precursor and byproducts. The final product is formulated in a physiologically compatible solution for injection.

This guide provides a comprehensive overview of the mechanism of action of ¹⁸F-FECNT, supported by quantitative data and detailed experimental frameworks. This information is intended to empower researchers and professionals in the fields of neuroscience and drug development to effectively utilize this important radiotracer in their studies.

References

¹⁸F-FECNT: A Technical Guide to Dopamine Transporter Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the positron emission tomography (PET) radioligand ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane), a crucial tool for in vivo imaging of the dopamine transporter (DAT). The following sections detail the quantitative binding affinity and selectivity data, comprehensive experimental protocols for its characterization, and visual workflows of these methodologies.

Core Data: Binding Affinity and Selectivity

¹⁸F-FECNT is a highly selective ligand for the dopamine transporter, exhibiting significantly lower affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This high selectivity is critical for its utility in specifically imaging the dopaminergic system. The in vitro binding affinities of FECNT were determined through competitive binding assays using membranes from cells stably expressing the human DAT, SERT, and NET.

The seminal study by Goodman et al. (2000) established the foundational understanding of FECNT's binding profile. The affinity of FECNT for SERT was found to be 25-fold lower than for DAT, and its affinity for NET was 156-fold lower than for DAT[1].

Table 1: In Vitro Binding Affinity of FECNT for Monoamine Transporters

| Transporter | Radioligand for Competition | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 12.0 ± 1.7 |

| Serotonin Transporter (SERT) | [³H]citalopram | 300 ± 45 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 1872 ± 281 |

Data sourced from Goodman et al., Nuclear Medicine and Biology, 2000.

Table 2: Selectivity Ratios of FECNT

| Transporter Comparison | Selectivity Ratio (Kᵢ) |

| SERT / DAT | 25 |

| NET / DAT | 156 |

Selectivity ratios are calculated from the Kᵢ values presented in Table 1.

Experimental Protocols

The characterization of ¹⁸F-FECNT's binding profile involves rigorous in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for these key experiments.

In Vitro Competition Binding Assay

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of FECNT for DAT, SERT, and NET in a competitive binding assay.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) cells stably transfected with the cDNA for the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.

-

Cells are harvested, washed in a suitable buffer (e.g., Tris-HCl), and then homogenized.

-

The homogenate is centrifuged at high speed to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.

-

Each well contains a final volume of 1 mL, consisting of:

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

A fixed concentration of a selective radioligand:

-

For DAT: [³H]WIN 35,428

-

For SERT: [³H]citalopram

-

For NET: [³H]nisoxetine

-

-

A range of concentrations of the competing ligand (unlabeled FECNT).

-

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).

-

The plates are incubated at room temperature for a specified period (e.g., 2-3 hours) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

4. Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

5. Data Analysis:

-

The data are analyzed using non-linear regression analysis to determine the IC₅₀ value (the concentration of FECNT that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the transporter.

In Vivo PET Imaging in Non-Human Primates

This protocol describes a typical procedure for positron emission tomography (PET) imaging with ¹⁸F-FECNT in rhesus monkeys to assess the in vivo binding to the dopamine transporter.

1. Animal Preparation:

-

Rhesus monkeys are fasted overnight prior to the PET scan.

-

On the day of the scan, the animal is anesthetized, typically with an initial dose of ketamine followed by maintenance with isoflurane gas.

-

An intravenous catheter is placed for radiotracer injection and another in an artery for blood sampling.

2. Radiotracer Administration:

-

A bolus of ¹⁸F-FECNT (typically around 5 mCi) is injected intravenously.

3. PET Scan Acquisition:

-

A dynamic PET scan is initiated at the time of injection and continues for a period of 2 to 3 hours.

-

The scan acquires data in a series of time frames to capture the kinetics of the radiotracer in the brain.

4. Arterial Blood Sampling:

-

Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.

-

These samples are used to measure the concentration of ¹⁸F-FECNT in the plasma over time (the arterial input function) and to analyze for the presence of radiolabeled metabolites.

5. Image Reconstruction and Analysis:

-

The PET data are reconstructed, correcting for attenuation, scatter, and radioactive decay.

-

The reconstructed images are co-registered with an anatomical MRI scan of the same animal for accurate delineation of brain regions of interest (ROIs), such as the caudate, putamen (striatum), and cerebellum (as a reference region with negligible DAT density).

-

Time-activity curves are generated for each ROI, showing the concentration of radioactivity over time.

-

The binding potential (BPₙₐ) of ¹⁸F-FECNT in DAT-rich regions is calculated using kinetic modeling, often employing the arterial input function and the time-activity curves from the ROIs.

Visualizing the Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows for the in vitro binding assay and the in vivo PET imaging study.

Caption: Workflow for the in vitro competition binding assay.

Caption: Workflow for in vivo PET imaging with ¹⁸F-FECNT.

References

A Comprehensive Technical Guide to ¹⁸F-FECNT: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

¹⁸F-FECNT, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane, is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool in positron emission tomography (PET) for neurodegenerative disorders such as Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the structure, chemical properties, and experimental methodologies associated with ¹⁸F-FECNT. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and radiopharmaceutical development.

Chemical Structure and Properties

¹⁸F-FECNT is a tropane derivative labeled with the positron-emitting radionuclide fluorine-18.[1][3] Its chemical structure is characterized by a nortropane backbone, a 2β-carbomethoxy group, a 3β-(4-chlorophenyl) group, and an N-(2-[¹⁸F]-fluoroethyl) substituent. This specific configuration confers high affinity and selectivity for the dopamine transporter.[3]

Physicochemical Properties

A summary of the key physicochemical properties of ¹⁸F-FECNT is presented in the table below. These properties are critical for its behavior in biological systems, including its ability to cross the blood-brain barrier and its interaction with the target protein.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅Cl¹⁸FNO₂ | Inferred from structure |

| LogP (Partition Coefficient) | 34.14 (pH 7.0), 56.41 (pH 7.4) | [4] |

| Radiochemical Purity | 99.8% ± 0.4% | [5] |

| Molar Activity | 67 ± 12 GBq/μmol (for ¹⁸F-FECNT-d₄) | [1] |

| Specific Activity | 38 ± 45 GBq/μmol (at end of bombardment) | [5] |

Stability and Metabolism

¹⁸F-FECNT exhibits moderate in vivo stability. A significant challenge in its use for quantitative PET studies is the formation of brain-penetrating radioactive metabolites.[1][6] The primary metabolic pathway is believed to be N-dealkylation, which can produce polar radiometabolites that confound brain radioligand measurements.[7] To address this, a deuterated analog, ¹⁸F-FECNT-d₄, has been developed and shown to have improved in vivo stability.[1][6]

Experimental Protocols

This section details the methodologies for the synthesis, radiolabeling, and quality control of ¹⁸F-FECNT, as described in the scientific literature.

Radiosynthesis of ¹⁸F-FECNT

The synthesis of ¹⁸F-FECNT is typically a two-step process involving the preparation of a fluoroethylating agent followed by the alkylation of the nortropane precursor.

Step 1: Preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane

-

Objective: To produce the ¹⁸F-labeled fluoroethylating agent.

-

Procedure:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

-

Trap the [¹⁸F]fluoride on an anion exchange resin.

-

Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2.

-

Dry the [¹⁸F]fluoride azeotropically with acetonitrile.

-

Add ethylene glycol ditosylate to the dried [¹⁸F]fluoride and heat to effect the nucleophilic substitution, yielding 1-[¹⁸F]fluoro-2-tosyloxyethane.

-

Purify the product, for example, by passing it through a silica gel Sep-Pak.

-

Step 2: N-Alkylation of the Precursor

-

Objective: To couple the fluoroethyl group to the nortropane precursor.

-

Procedure:

-

React the purified 1-[¹⁸F]fluoro-2-tosyloxyethane with the precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.

-

Perform the reaction in a suitable solvent, such as acetonitrile, at an elevated temperature.

-

Purify the final product, ¹⁸F-FECNT, using high-performance liquid chromatography (HPLC).

-

A visual representation of this workflow is provided below.

Caption: Radiosynthesis Workflow of ¹⁸F-FECNT.

Quality Control

Ensuring the purity and identity of the final product is crucial for its use in PET imaging.

-

Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity of ¹⁸F-FECNT should be ≥ 95%.[5]

-

Chemical Purity: Assessed by HPLC to ensure the absence of the unlabeled precursor and other chemical impurities.

-

Specific Activity: Calculated by dividing the amount of radioactivity by the total mass of the compound. This is an important parameter to avoid pharmacological effects of the injected tracer.

Determination of Lipophilicity

The lipophilicity of ¹⁸F-FECNT is a key factor in its ability to cross the blood-brain barrier. It is typically determined using the shake-flask method.

-

Procedure:

-

A solution of ¹⁸F-FECNT is added to a mixture of n-octanol and phosphate buffer (pH 7.4).

-

The mixture is vortexed to ensure thorough mixing.

-

The two phases are separated by centrifugation.

-

Aliquots from both the n-octanol and buffer layers are taken, and their radioactivity is measured.

-

The partition coefficient (LogP) is calculated as the logarithm of the ratio of the radioactivity concentration in the n-octanol phase to that in the buffer phase.

-

Biological Evaluation and Signaling Pathway

¹⁸F-FECNT acts as a competitive antagonist at the dopamine transporter. Its binding to DAT prevents the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. This mechanism is central to its utility in imaging the density of DAT, which is a marker for the integrity of dopaminergic neurons.

The signaling pathway involved is the dopaminergic neurotransmission system. The diagram below illustrates the role of DAT and the action of ¹⁸F-FECNT.

Caption: Dopaminergic Synapse and ¹⁸F-FECNT Action.

Conclusion

¹⁸F-FECNT remains a significant radiotracer for the in vivo imaging of the dopamine transporter. Its high affinity and selectivity allow for the assessment of dopaminergic neuron integrity in various neurological conditions. While challenges related to its metabolism exist, ongoing research, including the development of more stable analogs, continues to enhance its utility in both preclinical and clinical settings. This guide provides a foundational understanding of its chemical properties and the experimental procedures necessary for its application, serving as a valuable resource for the scientific community.

References

- 1. Synthesis and Biological Evaluation of [18F]FECNT-d4 as a Novel PET Agent for Dopamine Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18F-labeled FECNT: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

¹⁸F-FECNT: A Technical Guide for Dopamine Transporter Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)-nortropane) is a potent and highly selective radioligand for the dopamine transporter (DAT). Its favorable pharmacokinetic profile and high affinity for DAT make it a valuable tool for in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of ¹⁸F-FECNT, including its synthesis, binding characteristics, and detailed experimental protocols for its application in preclinical and clinical research. The exceptional test-retest reproducibility of ¹⁸F-FECNT, with a coefficient of variance as low as 2.65%, underscores its reliability for longitudinal studies monitoring disease progression or therapeutic interventions.

Quantitative Data Summary

The following tables summarize the key quantitative data for ¹⁸F-FECNT, facilitating comparison and experimental design.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Selectivity Ratio) | 25-fold higher for DAT vs. SERT | Human transporters in transfected cells | [1] |

| 156-fold higher for DAT vs. NET | Human transporters in transfected cells | [1] | |

| In Vivo Imaging: Striatum-to-Cerebellum Ratio | 10.5 | Rhesus Monkey (60 min post-injection) | [2] |

| ~9.0 (Caudate) | Healthy Human (approx. 90 min post-injection) | [3] | |

| ~7.8 (Putamen) | Healthy Human (approx. 90 min post-injection) | [3] | |

| Test-Retest Variability | 2.65% (Coefficient of Variance) | Rhesus Monkey | [1] |

| Radiochemical Yield (Decay Corrected) | 33 ± 9% | Automated synthesis from mesylate precursor | [4] |

| Radiochemical Purity | >98% | Automated synthesis | [4] |

SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

| Organ | Percentage of Injected Dose per Gram (%ID/g) - Mouse |

| Brain | Rapid uptake and favorable retention |

| Liver | Primary route of metabolism |

| Kidneys | Involved in clearance |

| Bone | Low uptake, indicating stability against defluorination |

Experimental Protocols

Radiosynthesis of ¹⁸F-FECNT (Automated One-Step Method)

This protocol describes the automated synthesis of ¹⁸F-FECNT from a mesylate precursor.

Precursor Synthesis:

-

N-demethylation: Start with 2β-carbomethoxy-3β-(4-chlorophenyl)tropane.

-

Hydroxyethylation: Introduce a hydroxyethyl group onto the nitrogen.

-

Mesylation: Convert the hydroxyl group to a mesylate, yielding the mesylate precursor. The total yield for this three-step process is approximately 47%[4].

Automated Radiosynthesis Procedure:

-

Fluorination: Heat 4 mg of the mesylate precursor with Kryptofix-complexed [¹⁸F]fluoride in 1 ml of acetonitrile at 90°C for 20 minutes[4].

-

Purification: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC)[4].

-

Formulation: The final product is formulated in a physiologically compatible solution for injection.

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC to be >98%[4].

-

Radionuclidic Identity: Confirmed by measuring the half-life and gamma spectrum of the final product.

-

Endotoxin Testing: Performed to ensure the absence of bacterial endotoxins.

-

Sterility Testing: Conducted to confirm the absence of microbial contamination.

In Vitro Autoradiography of Dopamine Transporter

This protocol provides a general framework for in vitro autoradiography using an ¹⁸F-labeled DAT radiotracer on brain tissue sections.

Tissue Preparation:

-

Obtain post-mortem brain tissue and rapidly freeze it.

-

Section the frozen tissue into thin slices (e.g., 20 µm) using a cryostat.

-

Thaw-mount the sections onto microscope slides and store at -80°C until use.

Binding Assay:

-

Pre-incubation: Thaw the slides and pre-incubate them in a buffer solution (e.g., Tris-HCl) for approximately 20 minutes at room temperature to remove endogenous ligands.

-

Incubation: Incubate the sections with a solution containing ¹⁸F-FECNT at a suitable concentration.

-

Total Binding: Incubate sections with ¹⁸F-FECNT alone.

-

Non-specific Binding: Incubate adjacent sections with ¹⁸F-FECNT in the presence of a high concentration of a selective DAT blocker (e.g., GBR12909) to determine non-specific binding[5].

-

-

Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radiotracer.

-

Drying: Dry the slides quickly, for instance, under a stream of cool, dry air.

Imaging:

-

Expose the dried slides to a phosphor imaging plate or autoradiographic film.

-

After an appropriate exposure time, scan the imaging plate or develop the film to visualize the distribution of the radiotracer.

-

Quantify the binding density in different brain regions by comparing the signal intensity to calibrated standards.

In Vivo PET Imaging in Non-Human Primates

This protocol outlines the procedure for conducting a PET imaging study with ¹⁸F-FECNT in rhesus monkeys.

Animal Preparation:

-

Fast the animal for at least 12 hours prior to the study[1].

-

Anesthetize the animal initially with an intramuscular injection (e.g., Telazol) and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) for the duration of the scan[1].

-

Monitor vital signs, including respiratory rate, blood pressure, heart rate, and body temperature, throughout the procedure.

Image Acquisition:

-

Position the animal in the PET scanner.

-

Perform a transmission scan for attenuation correction.

-

Administer ¹⁸F-FECNT as a slow intravenous bolus injection (e.g., over 5-6 minutes)[1].

-

Begin the dynamic PET scan simultaneously with the tracer injection and acquire data for a specified duration (e.g., 120-180 minutes).

Data Analysis:

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) on the images, typically including the striatum (caudate and putamen) and the cerebellum (as a reference region with negligible DAT density).

-

Generate time-activity curves for each ROI.

-

Calculate the striatum-to-cerebellum ratio over time to assess specific DAT binding.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dopamine signaling at the synapse and the action of ¹⁸F-FECNT.

Caption: Synthesis pathway of ¹⁸F-FECNT from its precursor.

Caption: Experimental workflow for an in vivo PET imaging study.

References

- 1. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE‐PE2I, a new dopamine transporter PET radioligand | Semantic Scholar [semanticscholar.org]

In Vivo Characterization of ¹⁸F-FECNT in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a potent and selective radioligand developed for in vivo imaging of the dopamine transporter (DAT) using Positron Emission Tomography (PET). The DAT is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, and its density is a key biomarker for the integrity of dopaminergic neurons. Consequently, ¹⁸F-FECNT is an invaluable tool in neuroscience research, particularly for studying neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a hallmark of disease progression. This technical guide provides a comprehensive overview of the in vivo characterization of ¹⁸F-FECNT in rodent models, summarizing key data, experimental protocols, and metabolic pathways.

Physicochemical and Radiochemical Properties

The viability of a PET tracer is determined by its fundamental properties, including its lipophilicity, which influences blood-brain barrier penetration, and its radiochemical characteristics, which dictate imaging feasibility and quantification accuracy.

| Property | Value | Reference |

| Partition Coefficient (Log P) | 34.14 (at pH 7.0) 56.41 (at pH 7.4) | [1] |

| Radiochemical Yield (decay-corrected) | 18.8% ± 6.7% | [2] |

| Radiochemical Purity | 98.7% ± 1.4% | [2] |

| Molar Activity (at injection) | 98.5 ± 46.5 GBq/μmol | [2] |

Synthesis of ¹⁸F-FECNT

The radiosynthesis of ¹⁸F-FECNT is typically achieved through the nucleophilic substitution of a suitable precursor. The most common method involves the alkylation of the nortropane precursor with ¹⁸F-fluoroethyl tosylate.

Experimental Protocol: Radiosynthesis The synthesis involves the preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane, which is then used to alkylate the precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.[3] The reaction results in a decay-corrected radiochemical yield of approximately 21%.[3] The final product is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before formulation for injection.

In Vivo Experimental Protocols in Rodents

Standardized protocols are crucial for obtaining reproducible and comparable data from in vivo rodent studies.

Animal Models

-

Healthy Rodents: Sprague-Dawley rats are commonly used for biodistribution, pharmacokinetic, and initial imaging studies.[2][3]

-

Disease Models: To assess the tracer's utility in disease states, neurotoxin-lesioned models are employed. The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a well-established model of Parkinson's disease, creating a profound loss of dopaminergic neurons on one side of the brain.[1]

PET Imaging Protocol

Positron Emission Tomography allows for the non-invasive, longitudinal assessment of DAT density in the living brain.

Detailed Methodology:

-

Animal Preparation: Animals are typically anesthetized for the duration of the procedure. Inhalation anesthesia, such as 1.5% isoflurane in oxygen, is commonly used.[2]

-

Radiotracer Administration: A bolus of ¹⁸F-FECNT is administered intravenously via the tail vein. For rats, a typical dose is around 31.5 MBq/h infused over an hour for biodistribution studies.[2]

-

Image Acquisition: Dynamic scanning begins simultaneously with the tracer injection. Scans typically last for 60 to 120 minutes to capture the tracer kinetics.

-

Data Analysis: Regions of Interest (ROIs) are drawn on the reconstructed images over key brain areas, such as the striatum (high DAT density) and the cerebellum (negligible DAT density, used as a reference region). Time-activity curves (TACs) are generated to plot the radioactivity concentration over time in these regions. Standardized Uptake Values (SUVs) and kinetic modeling are then applied to quantify tracer uptake and binding.

In Vivo Characterization and Data

Biodistribution and Brain Uptake

Following intravenous injection in mice, ¹⁸F-FECNT demonstrates rapid uptake into the brain, with favorable retention in DAT-rich regions.[1] The primary route of metabolism and excretion is through the hepatic system.[1]

Specificity and Selectivity

¹⁸F-FECNT binds with high affinity and selectivity to the dopamine transporter. In vitro competition binding assays have shown that its affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is significantly lower than for DAT.

| Transporter | Relative Affinity (vs. DAT) | Reference |

| Dopamine Transporter (DAT) | 1 | [3] |

| Serotonin Transporter (SERT) | 25-fold lower | [3] |

| Norepinephrine Transporter (NET) | 156-fold lower | [3] |

This high selectivity is confirmed in vivo through blocking studies in rats, where pre-administration of DAT-specific blockers prevents the uptake of ¹⁸F-FECNT in DAT-rich areas like the striatum.[3] Autoradiography in normal rat brains shows high tracer concentration in the striatum, while in 6-OHDA lesioned rats, this uptake is significantly reduced on the lesioned side, demonstrating the tracer's ability to detect dopaminergic deficits.[1]

Metabolism

A significant challenge with ¹⁸F-FECNT is its in vivo metabolism, which produces a polar, brain-penetrant radiometabolite.[2] This metabolite does not show specific binding to DAT and is distributed uniformly across the brain.[2] However, its presence can confound the quantification of specific DAT binding, especially at later time points and when using reference tissue models.

| Brain Region | Time Post-Infusion | % Parent ¹⁸F-FECNT | % Radiometabolite | Reference |

| Striatum | 60 min | 90.2% | 9.8% | [2] |

| 120 min | 71.0% | 29.0% | [2] | |

| Cerebellum | 60 min | 59.3% | 40.7% | [2] |

| 120 min | 12.6% | 87.4% | [2] |

The metabolism is presumed to occur in the periphery, likely via cytochrome P-450 liver enzymes, as ¹⁸F-FECNT is stable in vitro in rat brain homogenates.[2] The proposed pathway involves N-dealkylation.

Deuterated Analog ([¹⁸F]FECNT-d₄): An Improvement

To address the issue of rapid metabolism, a deuterium-substituted analog, [¹⁸F]FECNT-d₄, was developed. Deuteration at metabolically vulnerable sites can slow the rate of enzymatic breakdown, leading to improved in vivo stability.

Studies in rats show that [¹⁸F]FECNT-d₄ has better stability and provides a higher and more sustained target-to-non-target ratio compared to its non-deuterated counterpart.[4][5]

| Tracer | Time Post-Injection | Striatum/Cerebellum Ratio | Reference |

| [¹⁸F]FECNT | 15 min | 3.84 ± 0.24 | [4] |

| [¹⁸F]FECNT-d₄ | 15 min | 5.00 ± 0.44 | [4] |

Furthermore, the standardized uptake value (SUV) in the striatum for [¹⁸F]FECNT-d₄ remains stable between 5 and 20 minutes post-injection, whereas the SUV for ¹⁸F-FECNT drops significantly, likely due to faster clearance and metabolite interference.[4][5]

Conclusion

¹⁸F-FECNT is a highly specific and sensitive PET radioligand for imaging the dopamine transporter in rodents. It displays excellent affinity for DAT and the ability to detect dopaminergic deficits in disease models. However, its utility can be complicated by the formation of a brain-penetrant radiometabolite, which necessitates careful consideration during kinetic modeling and data interpretation. The development of the deuterated analog, [¹⁸F]FECNT-d₄, shows significant promise in overcoming this limitation by offering improved metabolic stability and higher contrast ratios. These characteristics make ¹⁸F-FECNT and its analogs powerful tools for preclinical drug development and for advancing our understanding of the dopaminergic system in health and disease.

References

¹⁸F-FECNT: A Technical Guide for Studying Parkinson's Disease Progression

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels. In vivo imaging of the dopamine transporter (DAT), a key marker of the integrity of these neurons, is crucial for the early diagnosis, monitoring of disease progression, and the evaluation of potential neuroprotective therapies.[1][2][3] 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)nortropane, or ¹⁸F-FECNT, has emerged as a potent positron emission tomography (PET) radioligand for imaging DAT.[4][5] This technical guide provides an in-depth overview of ¹⁸F-FECNT, its application in preclinical and clinical research for studying Parkinson's disease progression, detailed experimental protocols, and quantitative data analysis.

Mechanism of Action and Binding Characteristics

¹⁸F-FECNT is a cocaine analog that binds with high affinity and selectivity to the dopamine transporter.[1][6] Its favorable properties make it an excellent candidate for in vivo DAT imaging.

-

High Affinity and Selectivity: In vitro studies have demonstrated that ¹⁸F-FECNT has a significantly higher affinity for the human dopamine transporter (hDAT) compared to the serotonin transporter (hSERT) and the norepinephrine transporter (hNET), with a 25-fold and 156-fold greater affinity for hDAT, respectively.[1][4]

-

Favorable Kinetics: ¹⁸F-FECNT exhibits favorable binding kinetics, reaching maximal binding in the striatum at approximately 90 minutes post-injection.[1] This is comparable to or faster than other ¹⁸F-labeled DAT ligands like ¹⁸F-FPCT and ¹⁸F-CFT.[1] The binding is reversible, with a small amount of irreversible binding, if any.[1]

-

Metabolism: ¹⁸F-FECNT is rapidly metabolized in the body.[1][2] A polar radiometabolite is generated that can cross the blood-brain barrier, which may confound later-time-point imaging and quantitative analysis.[2][6] However, within the striatum, the majority of the radioactivity corresponds to the parent compound for a significant duration post-injection.[7] A deuterated derivative, [¹⁸F]FECNT-d4, has been developed to enhance stability and slow the washout rate.[8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies utilizing ¹⁸F-FECNT for DAT imaging in the context of Parkinson's disease.

Table 1: ¹⁸F-FECNT Striatum-to-Cerebellum Ratios in Humans

| Subject Group | Brain Region | Striatum-to-Cerebellum Ratio (at ~90 min) | Reference |

| Healthy Subjects | Caudate | 9.0 ± 1.2 | [1] |

| Putamen | 7.8 ± 0.7 | [1] | |

| Late-Stage PD Patients | Right Caudate | 3.7 ± 0.4 | [1] |

| Left Caudate | 3.9 ± 0 | [1] | |

| Right Putamen | 1.8 ± 0.1 | [1] | |

| Left Putamen | 1.8 ± 0.1 | [1] |

Table 2: Preclinical Validation of ¹⁸F-FECNT in MPTP-Treated Monkeys

| Parameter | Finding | Reference |

| Test-Retest Reproducibility (SUR) | Correlation (R²) = 0.99, Coefficient of Variance = 2.65% | [4][5] |

| Correlation with Postmortem Nigral DA Neurons | R² = 0.91 | [4][5] |

| Correlation with Postmortem Striatal DAT Immunoreactivity | R² = 0.83 | [4][5] |

| Correlation with Postmortem Striatal TH Immunoreactivity | R² = 0.88 | [4][5] |

| Decrease in ¹⁸F-FECNT SUR in Ventral Midbrain | 66 ± 14% loss | [4] |

| Decrease in TH-immunoreactive neurons in SNC-v | 68 ± 17% loss | [4] |

Table 3: ¹⁸F-FECNT-d4 PET in a 6-OHDA Rat Model of Parkinson's Disease

| Lesion Severity | Decrease in SUV Ratio (Ipsilateral/Contralateral Striatum) | Reference |

| Mild | 13% | [8] |

| Moderate | 23% | [8] |

| Severe | 63% | [8] |

Experimental Protocols

Radiolabeling of ¹⁸F-FECNT

The synthesis of ¹⁸F-FECNT is typically achieved through nucleophilic substitution of a suitable precursor.

Protocol Overview:

-

¹⁸F-Fluoride Production: Production of [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

-

Fluorination: The [¹⁸F]fluoride is activated, typically using a kryptofix 2.2.2/potassium carbonate complex. This activated fluoride is then reacted with a precursor molecule, such as the tosylate or mesylate precursor of FECNT.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-FECNT.

-

Formulation: The purified ¹⁸F-FECNT is formulated in a physiologically compatible solution for injection.

Note: A semi-automated preparation of ¹⁸F-FECNT has been developed for human PET imaging studies.[7]

Preclinical PET Imaging in a Non-Human Primate Model (MPTP-induced Parkinsonism)

This protocol outlines the key steps for a longitudinal ¹⁸F-FECNT PET study in rhesus monkeys treated with MPTP.

Animal Model:

-

Subjects: Adult rhesus monkeys.

-

Induction of Parkinsonism: Weekly intravenous injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 0.2-0.5 mg/kg.[4][5] The injections continue until a stable parkinsonian phenotype is achieved.

PET Imaging Protocol:

-

Animal Preparation: Monkeys are fasted for 12 hours prior to the scan.[4] Anesthesia is induced with Telazol (3 mg/kg, IM) and maintained with 1% isoflurane and 5% oxygen.[4] Vital signs (respiratory rate, blood pressure, heart rate, and temperature) are monitored throughout the procedure.[4]

-

Radiotracer Injection: A slow bolus of approximately 5.0 mCi of ¹⁸F-FECNT is injected intravenously over 5-6 minutes.[4]

-

Image Acquisition:

-

A 15-minute transmission scan is performed prior to the emission scan for attenuation correction.[4]

-

Dynamic emission scanning commences at the time of radiotracer injection and continues for at least 110 minutes.[4]

-

A typical framing sequence is a 28-frame dynamic acquisition, starting with shorter frames (e.g., 30 seconds) and progressing to longer frames (e.g., 20 minutes).[4]

-

-

Image Reconstruction: Images are reconstructed using standard algorithms with measured attenuation correction.[4]

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region (cerebellum).

-

Time-activity curves are generated for each ROI.

-

The specific uptake ratio (SUR) is calculated to quantify DAT availability.

-

Clinical PET Imaging in Human Subjects

This protocol provides a general framework for ¹⁸F-FECNT PET imaging in human participants.

Participant Preparation:

-

Participants should be informed about the procedure and provide written consent.

-

A review of medical history and current medications is necessary.

PET Imaging Protocol:

-

Radiotracer Injection: An average of 175.1 ± 41.3 MBq of ¹⁸F-FECNT is administered intravenously over a 5-minute period.[1]

-

Image Acquisition:

-

A transmission scan (e.g., 15 minutes with a ⁶⁸Ge source) is performed for attenuation correction.[1]

-

Dynamic 3D emission scanning begins with the radiotracer injection and continues for 120-180 minutes.[1]

-

A representative framing sequence includes frames of increasing duration (e.g., 10 x 30s, 5 x 1 min, 5 x 10 min, 6 x 20 min).[1]

-

-

Blood Sampling (for full kinetic modeling):

-

Image Analysis:

-

Images are corrected for patient motion.[1]

-

Regions of interest (ROIs) are defined for the caudate nucleus, putamen, and cerebellum.[1]

-

Target-to-cerebellum ratios are calculated for each time frame to provide a semi-quantitative measure of DAT binding.[1]

-

For more detailed quantification, kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) can be applied using the arterial input function to determine the binding potential (BP_ND).[6]

-

Visualizations

Signaling Pathway and Binding

Caption: ¹⁸F-FECNT binds to the presynaptic dopamine transporter (DAT).

Experimental Workflow for Preclinical Study

Caption: Workflow for a preclinical ¹⁸F-FECNT PET study in a primate model.

Logical Relationship in Disease Progression

Caption: ¹⁸F-FECNT PET signal correlates with DAT reduction and motor symptoms.

Conclusion

¹⁸F-FECNT is a highly valuable radiotracer for the in vivo quantification of dopamine transporter density. Its high affinity, selectivity, and favorable kinetics make it a powerful tool for studying the progression of Parkinson's disease.[1][4][5] Preclinical and clinical studies have consistently demonstrated its ability to detect the loss of dopaminergic integrity that is characteristic of the disease.[1][4][5][8] The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of ¹⁸F-FECNT PET in research and drug development settings, ultimately contributing to a better understanding of Parkinson's disease and the development of novel therapeutic interventions.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]

- 4. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Idiopathic Parkinson Disease | Evaluation of damage discrimination in dopaminergic neurons using dopamine transporter PET tracer [18F]FECNT-d4 | springermedicine.com [springermedicine.com]

Delving into the Brain: A Technical Guide to the Pharmacokinetics of ¹⁸F-FECNT

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics of ¹⁸F-FECNT, a potent and selective radioligand for the dopamine transporter (DAT), in the brain. As a critical tool in neuroscience and drug development, understanding the behavior of this positron emission tomography (PET) tracer is paramount for accurate quantification of DAT and the assessment of dopaminergic system integrity in both preclinical and clinical research. This document provides a comprehensive overview of quantitative data, experimental protocols, and the underlying biological pathways.

Introduction to ¹⁸F-FECNT

¹⁸F-FECNT, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane, is a tropane derivative that exhibits high binding affinity and selectivity for the dopamine transporter.[1] Its use in PET imaging allows for the in vivo visualization and quantification of DAT density in the brain. This is particularly valuable for studying a range of neurological and psychiatric disorders associated with dopaminergic dysfunction, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[1]

Quantitative Pharmacokinetic Data

The distribution and kinetics of ¹⁸F-FECNT in the brain have been characterized in both human and non-human primate studies. The highest uptake and retention of the radioligand are consistently observed in the striatum (caudate and putamen), regions with high densities of dopamine transporters.

Regional Brain Uptake Ratios

Target-to-cerebellum ratios are frequently used to provide a semi-quantitative measure of ¹⁸F-FECNT binding, with the cerebellum serving as a reference region due to its low DAT density.

| Species | Brain Region | Time Post-Injection | Uptake Ratio (mean ± SD) | Reference |

| Human (Healthy) | Caudate | 90 min | 9.0 ± 1.2 | [2] |

| Human (Healthy) | Putamen | 90 min | 7.8 ± 0.7 | [2] |

| Rhesus Monkey | Caudate | 60 min | 10.5 | |

| Rhesus Monkey | Putamen | 60 min | 10.5 |

Table 1: Regional ¹⁸F-FECNT Uptake Ratios (Target-to-Cerebellum).

Pharmacokinetic Modeling

The in vivo kinetics of ¹⁸F-FECNT in the human brain are well-described by a reversible two-tissue compartment model.[1][3] This model allows for the estimation of key kinetic parameters, including the binding potential (BPnd), which is a measure of the density of available transporters.

| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | BPnd |

| Caudate | 0.269 | 0.051 | 0.331 | 0.058 | Value not explicitly stated in abstract |

| Putamen | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Value not explicitly stated in abstract |

| Midbrain | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Value not explicitly stated in abstract |

Table 2: Pharmacokinetic Model Parameters for ¹⁸F-FECNT in Healthy Humans. Note: Specific values for all parameters and regions require access to the full text of the cited literature. The provided K₁-k₄ values are from a simulation based on cerebellum parameters.[3]

Experimental Protocols

Accurate and reproducible pharmacokinetic data relies on standardized and well-documented experimental procedures. The following sections detail the key methodologies for working with ¹⁸F-FECNT.

Radiosynthesis of ¹⁸F-FECNT

The synthesis of ¹⁸F-FECNT is typically achieved through a nucleophilic substitution reaction.

Protocol:

-

Preparation of ¹⁸F-fluoride: Production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Synthesis of 1-[¹⁸F]fluoro-2-tosyloxyethane: Reaction of [¹⁸F]fluoride with ethylene glycol ditosylate.

-

Alkylation Reaction: The precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, is reacted with 1-[¹⁸F]fluoro-2-tosyloxyethane in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate ¹⁸F-FECNT.

-

Formulation: The purified ¹⁸F-FECNT is formulated in a physiologically compatible solution for injection.

-

Quality Control: The final product undergoes rigorous quality control testing, including assessment of radiochemical purity, specific activity, pH, and sterility.

Human PET Imaging Protocol

Patient Preparation:

-

Subjects are typically asked to fast for at least 4-6 hours prior to the scan.

-

A comfortable and quiet environment is maintained to minimize patient anxiety and movement.

Radiotracer Administration and PET Scan:

-

An intravenous line is inserted for radiotracer injection and, if required, arterial blood sampling.

-

A transmission scan is performed for attenuation correction.

-

¹⁸F-FECNT (typically 185-370 MBq) is administered as a slow bolus injection over several minutes.

-

Dynamic PET scanning is initiated at the time of injection and continues for up to 3 hours.[2]

-

Data is acquired in a series of time frames to capture the kinetic profile of the tracer.

Arterial Blood Sampling and Metabolite Analysis:

-

Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points.

-

Plasma is separated by centrifugation.

-

A portion of the plasma is counted in a well counter to determine the total radioactivity concentration.

-

The remaining plasma is analyzed to determine the fraction of radioactivity corresponding to the unchanged parent tracer (¹⁸F-FECNT) versus its radiolabeled metabolites. This is typically done by protein precipitation followed by HPLC analysis of the supernatant. In humans, the ether-extractable component of arterial input is greater than 98% pure ¹⁸F-FECNT.[2]

Dopamine Signaling and ¹⁸F-FECNT Binding

¹⁸F-FECNT exerts its imaging function by binding to the dopamine transporter, a key regulator of dopamine levels in the synaptic cleft.

The dopamine transporter is a sodium-chloride dependent symporter that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake mechanism terminates the dopaminergic signal and allows for the recycling of dopamine. ¹⁸F-FECNT, as a competitive inhibitor, binds to DAT, and its concentration in a given brain region, as measured by PET, is proportional to the density of these transporters.

Conclusion

¹⁸F-FECNT is a well-characterized and valuable radiotracer for the in vivo assessment of the dopamine transporter system. Its favorable pharmacokinetic profile, including high specific uptake in DAT-rich regions and relatively rapid metabolism to a less brain-penetrant metabolite, makes it a suitable tool for quantitative PET studies. The use of standardized protocols for radiosynthesis, imaging, and data analysis, as outlined in this guide, is essential for obtaining reliable and comparable results in both research and clinical settings. Further research to fully tabulate pharmacokinetic parameters across diverse populations will continue to refine the utility of this important neuroimaging agent.

References

Initial Human PET Imaging Studies with ¹⁸F-FECNT: A Technical Guide

This technical guide provides an in-depth overview of the initial human positron emission tomography (PET) imaging studies conducted with the radioligand ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-¹⁸F-fluoroethyl)nortropane). ¹⁸F-FECNT is a valuable tool for the in vivo imaging and quantification of the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Its high affinity and selectivity for DAT make it a suitable radiotracer for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental protocols, and a visual representation of the tracer's interaction with the dopaminergic system.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial human ¹⁸F-FECNT PET studies.

Table 1: Radiochemistry and Injected Dose

| Parameter | Value | Reference |

| Radiochemical Yield | 16.5% ± 5.3% | [1] |

| Radiochemical Purity | 99.8% ± 0.4% | [1] |

| Specific Activity (End of Bombardment) | 38 ± 45 GBq/μmol | [1] |

| Specific Activity (Time of Injection) | 6 ± 8 GBq/μmol | [1] |

| Average Injected Activity | 175.1 ± 41.3 MBq | [1] |

| Average Injected Activity (Healthy Volunteers) | 192 ± 41 MBq | [3] |

Table 2: Subject Demographics

| Group | Number of Subjects | Gender | Mean Age (±SD) | Reference |

| Healthy Controls | 6 | 3 Men, 3 Women | 30 ± 10 years | [1] |

| Parkinson's Disease Patients | 5 | 2 Men, 3 Women | - | [1] |

| Healthy Volunteers | 12 | - | - | [3] |

Table 3: ¹⁸F-FECNT Binding and Uptake Ratios (at ~90 min post-injection)

| Brain Region | Healthy Subjects (Mean ± SD) | Early-Stage PD Patients (Right/Left Mean ± SD) | Late-Stage PD Patients (Right/Left Mean ± SD) | Reference |

| Caudate-to-Cerebellum Ratio | 9.0 ± 1.2 | 5.3 ± 1.1 / 5.9 ± 0.7 | 3.7 ± 0.4 / 3.9 ± 0 | [1] |

| Putamen-to-Cerebellum Ratio | 7.8 ± 0.7 | 2.8 ± 0.1 / 3.0 ± 0.6 | 1.8 ± 0.1 / 1.8 ± 0 | [1] |

PD = Parkinson's Disease

Table 4: In Vitro Binding Affinity

| Transporter | Affinity relative to hDAT | Reference |

| Human Serotonin Transporter (hSERT) | 25-fold lower | [1][4] |

| Human Norepinephrine Transporter (hNET) | 156-fold lower | [1][4] |

Experimental Protocols

The initial human studies with ¹⁸F-FECNT followed a detailed protocol to ensure data accuracy and patient safety.

Radiochemistry

The synthesis of ¹⁸F-FECNT was performed as previously described in the literature.[1] The process involves the preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane followed by the alkylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.[4] The final product demonstrated high radiochemical purity and yield.[1]

Subject Information and Preparation

-

Participants: Studies included both neurologically healthy subjects and patients diagnosed with Parkinson's disease.[1]

-

Ethical Considerations: All study protocols were approved by the relevant institutional review boards, and all subjects provided informed consent.

-

Preparation: Subjects were positioned in the PET scanner, and an intravenous line was established for radiotracer injection.[1] A transmission scan using a ⁶⁸Ge source was performed for attenuation correction prior to the emission scan.[1]

PET Imaging Protocol

-

Radiotracer Injection: ¹⁸F-FECNT was administered intravenously over a 5-minute period.[1]

-

Scanning Duration: Healthy subjects underwent a 3-hour PET scan (26 frames), while Parkinson's disease patients were scanned for 2 hours (23 frames).[1] The scan frames were of increasing duration.[1]

-

Scanning Mode: Scans were acquired in 3-dimensional mode.[1]

Blood Sampling and Metabolite Analysis

-

Arterial Blood Sampling: Arterial blood samples were collected throughout the scanning period to measure radioactivity and analyze for metabolites.[1][5]

-

Metabolite Analysis: Analysis of the arterial blood samples indicated rapid metabolism of the tracer.[1][5] However, the ether-extractable component, representing the parent ¹⁸F-FECNT, was found to be greater than 98% pure.[1][5]

Image Analysis

-

Image Reconstruction: The acquired PET data was reconstructed to generate dynamic images of radiotracer distribution in the brain.[1]

-

Region of Interest (ROI) Analysis: Spherical regions of interest were placed on various brain structures, including the caudate nuclei, putamina, thalami, brain stem, cerebellum, and occipital cortex.[1][5] The cerebellum was utilized as a reference region due to its low dopamine transporter density.

-

Data Analysis: The radioactivity concentration in each ROI was calculated for each time frame. Target tissue-to-cerebellum ratios were then determined to provide a semi-quantitative measure of DAT density.[1][5]

Visualizations

¹⁸F-FECNT Experimental Workflow

The following diagram illustrates the general workflow of the initial human PET imaging studies with ¹⁸F-FECNT.

Caption: Experimental workflow for initial human ¹⁸F-FECNT PET studies.

¹⁸F-FECNT Binding to Dopamine Transporter

This diagram illustrates the binding of ¹⁸F-FECNT to the dopamine transporter (DAT) on a presynaptic dopaminergic neuron.

Caption: ¹⁸F-FECNT binds to the presynaptic dopamine transporter.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18F-labeled FECNT: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Radiolabeling of ¹⁸F-FECNT

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a potent and selective radioligand for the dopamine transporter (DAT). Its use in Positron Emission Tomography (PET) allows for the in vivo imaging and quantification of DAT density in the brain. This is of significant interest in the study of neurological and psychiatric disorders, particularly Parkinson's disease, where a decline in DAT is a key pathological feature. This document provides detailed protocols for the synthesis of the ¹⁸F-FECNT precursor, its subsequent radiolabeling with fluorine-18, and the necessary quality control procedures.

Synthesis and Radiolabeling Strategies

The radiosynthesis of ¹⁸F-FECNT can be achieved via two primary routes: a two-step nucleophilic substitution or a one-step nucleophilic substitution.

-

Two-Step Synthesis: This is the most commonly reported and robust method. It involves the initial preparation of an ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]2-fluoroethyl triflate or 1-[¹⁸F]fluoro-2-tosyloxyethane. This synthon is then reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.

-

One-Step Synthesis: This approach involves the direct reaction of [¹⁸F]fluoride with a precursor containing a suitable leaving group, such as a mesylate. While potentially faster, this method can be hampered by the instability of the precursor. A deuterated version, [¹⁸F]FECNT-d4, has been successfully synthesized using a one-step reaction, showing improved in vivo stability.[1]

The following sections provide detailed protocols for the synthesis of the necessary precursors and the two-step radiolabeling procedure, which is generally considered more reliable for routine production.

Precursor Synthesis: 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane

The synthesis of the nortropane precursor is a multi-step process that begins with commercially available starting materials.

Experimental Protocol: Synthesis of 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane

Materials:

-

2-Bromoethanol

-

p-Nitrobenzenesulfonyl chloride

-

2,6-Lutidine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2-Bromoethyl p-nitrobenzenesulfonate:

-

To a stirred mixture of 2-bromoethanol (1 equivalent) and p-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂ at 0 °C (ice bath), slowly add 2,6-lutidine (2.6 equivalents) under an argon atmosphere.

-

Stir the mixture at 0 °C for 10 minutes and then at room temperature overnight.

-

Cool the reaction mixture in an ice bath and add ice-water.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Bromoethyl p-nitrobenzenesulfonate as a crystalline solid.

-

-

Synthesis of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane:

-

This step typically involves the reaction of a suitable tropane derivative with a grignard reagent derived from 4-chloro-bromobenzene, followed by esterification. The detailed multi-step synthesis from commercially available tropinone is a complex process and is often sourced from specialized chemical suppliers. For the purpose of radiolabeling, it is common to purchase this precursor commercially.

-

Two-Step Radiolabeling of ¹⁸F-FECNT

This procedure involves the production of an ¹⁸F-fluoroalkylating agent followed by its reaction with the nortropane precursor. The following protocol is a generalized procedure based on common literature methods.

Experimental Protocol: Two-Step Radiolabeling

Part 1: Production and Trapping of [¹⁸F]Fluoride

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.

-

The aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The [¹⁸F]F⁻ is eluted from the cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

Part 2: Azeotropic Drying

-

The eluted [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture is transferred to a reaction vessel.

-

The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at approximately 85-90 °C. This step is typically repeated 2-3 times to ensure the complex is anhydrous.

Part 3: Synthesis of the [¹⁸F]Fluoroalkylating Agent

-

To the dried K[¹⁸F]F/K₂₂₂ complex, add the appropriate precursor for the fluoroalkylating agent (e.g., ethylene glycol-1,2-ditosylate for 1-[¹⁸F]fluoro-2-tosyloxyethane) dissolved in anhydrous acetonitrile.

-

Heat the reaction mixture according to the specific requirements of the chosen synthon (e.g., 85 °C for 5-10 minutes).

-

The resulting [¹⁸F]fluoroalkylating agent is then purified, often by passing the reaction mixture through a silica Sep-Pak cartridge.

Part 4: N-alkylation to form ¹⁸F-FECNT

-

The purified [¹⁸F]fluoroalkylating agent is reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, dissolved in a suitable solvent such as dimethylformamide (DMF).

-

The reaction is typically carried out at an elevated temperature (e.g., 110-135 °C) for a specified time (e.g., 10-45 minutes).[2] Some methods report successful coupling at room temperature with a more reactive synthon like [¹⁸F]2-fluoroethyl triflate.[3][4]

Part 5: Purification of ¹⁸F-FECNT

-

The crude reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The fraction corresponding to ¹⁸F-FECNT is collected.

Part 6: Formulation

-

The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the ¹⁸F-FECNT.

-

The cartridge is washed with water to remove any residual HPLC solvents.

-

The final product is eluted from the C18 cartridge with ethanol and formulated in sterile saline for injection.

Quantitative Data Summary

| Parameter | Two-Step Synthesis ([¹⁸F]2-fluoroethyl triflate)[3][4] | Two-Step Synthesis (1-[¹⁸F]fluoro-2-tosyloxyethane)[2][5] | One-Step Synthesis ([¹⁸F]FECNT-d4)[1] |

| Radiochemical Yield (decay corrected) | ~40% | 17-21% | ~46% |

| Synthesis Time | ~100 minutes | ~120-150 minutes | Not specified |

| Specific Activity | ~377.4 GBq/µmol | ~98.5 GBq/µmol | ~67 GBq/µmol |

| Radiochemical Purity | >98% | >98% | >98% |

Quality Control

A series of quality control tests must be performed on the final product to ensure its safety and efficacy for human administration.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Radionuclidic Identity | Gamma-ray spectroscopy | Principal photon energy of 511 keV |

| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |

| Radiochemical Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard |

| Radiochemical Purity | Analytical HPLC | ≥ 95% |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |

| Kryptofix 2.2.2 | Spot test or GC | < 50 µg/mL |

| Sterility | USP <71> Sterility Tests | No microbial growth |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

Visualizations

Caption: Synthesis pathway for ¹⁸F-FECNT.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nacalai.com [nacalai.com]

- 4. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Standardized PET Imaging with ¹⁸F-FECNT

These guidelines are intended for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) with the radiotracer ¹⁸F-FECNT to investigate the dopamine transporter (DAT).

Introduction to ¹⁸F-FECNT

¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-¹⁸F-fluoroethyl)nortropane) is a highly specific and selective radioligand for the dopamine transporter (DAT).[1][2] Its favorable kinetic properties and high affinity for DAT make it an excellent tool for the in vivo quantification and visualization of DAT density in the brain.[1][3] PET imaging with ¹⁸F-FECNT is particularly valuable for research in neurodegenerative diseases like Parkinson's disease, where a decline in DAT density is a key pathological feature.

Mechanism of Action: ¹⁸F-FECNT binds to the dopamine transporter, which is primarily located on the presynaptic terminals of dopaminergic neurons. The concentration of ¹⁸F-FECNT in specific brain regions, such as the striatum (caudate and putamen), reflects the local density of DAT. The cerebellum is typically used as a reference region due to its negligible DAT density, allowing for the calculation of specific-to-non-specific binding ratios.

Below is a diagram illustrating the binding of ¹⁸F-FECNT to the dopamine transporter in the synaptic cleft.

Preclinical PET Imaging Protocol: Non-Human Primates

This protocol is based on studies conducted in rhesus macaque monkeys and is designed to assess changes in DAT density in models of parkinsonism.[1]

Animal Preparation

-

Fasting: Animals should be fasted for a minimum of 12 hours prior to the PET scan to ensure stable physiological conditions.[1]

-

Anesthesia: Anesthesia is induced with an intramuscular injection of Telazol (3 mg/kg) and maintained with 1% isoflurane in 5% oxygen gas throughout the imaging session.[1]

-

Monitoring: Vital signs, including respiratory parameters, blood pressure, pulse rate, and rectal temperature, should be monitored continuously during the procedure.[1]

-

Catheterization: Place an intravenous catheter for radiotracer administration.

Radiotracer Administration

-

Dose: Administer approximately 5.0 mCi of ¹⁸F-FECNT.[1]

-

Administration Route: Slow intravenous bolus injection.

-

Injection Rate: The injection should be administered over 5-6 minutes at a rate of 1.0 ml/min.[1]

PET Image Acquisition

-

Scanner: A high-resolution PET scanner is recommended.

-

Transmission Scan: A 15-minute transmission scan should be acquired before the emission scan for attenuation correction.[1]

-

Emission Scan:

-

The emission scan should begin simultaneously with the start of the radiotracer injection.[1]

-

A dynamic scan of at least 2 hours is recommended to capture the tracer kinetics.

-

The framing protocol can be structured as follows: a series of short frames at the beginning to capture the initial uptake, followed by progressively longer frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, and 22 x 5min).[4]

-

Data Analysis

-

Image Reconstruction: Images should be reconstructed with appropriate corrections for attenuation, scatter, and decay.

-

Region of Interest (ROI) Definition: ROIs should be drawn on the striatum (caudate and putamen) and cerebellum.

-

Kinetic Modeling:

-

A simplified reference tissue model (SRTM) using the cerebellum as the reference region is a suitable non-invasive method for quantification.[5]

-

For more detailed analysis, a two-tissue compartment model with a metabolite-corrected arterial input function can be employed.[5]

-

The Logan graphical analysis can also be used to determine the distribution volume ratio.[5]

-

-

Outcome Measures: The primary outcome is the binding potential (BP_ND) or the striatum-to-cerebellum uptake ratio.

The experimental workflow for preclinical imaging is outlined in the diagram below.

Clinical PET Imaging Protocol: Human Subjects

This protocol is based on initial human studies with ¹⁸F-FECNT for the assessment of DAT density in healthy subjects and patients with Parkinson's disease.[3]

Subject Preparation

-

Informed Consent: Obtain written informed consent from all subjects.

-

Fasting: Subjects should fast for at least 4-6 hours prior to the scan.

-

Medical History: A thorough medical history and neurological examination should be performed.

-

Catheterization: Place an intravenous catheter for radiotracer administration and an arterial line for blood sampling if kinetic modeling with an arterial input function is planned.

Radiotracer Administration

-

Dose: Administer a dose of 360-396 MBq of ¹⁸F-FECNT.[4]

-

Administration Route: Intravenous injection.

-

Injection Method: The radiotracer should be injected over the first 5 minutes of the scan.[3]

PET Image Acquisition

-

Scanner: A high-resolution PET/CT or PET/MR scanner is recommended.

-

CT/MR Scan: A low-dose CT or an anatomical MR scan should be performed for attenuation correction and anatomical co-registration.

-

Emission Scan:

-

The emission scan should begin at the time of radiotracer injection.

-

Duration: A 3-hour scan is recommended for healthy subjects, while a 2-hour scan may be sufficient for patients with Parkinson's disease.[3]

-

Framing: A dynamic acquisition with a framing scheme similar to the preclinical protocol is advised (e.g., 6 x 30s, 3 x 1min, 2 x 2min, followed by 5-minute frames).[4]

-

Arterial Blood Sampling (for full kinetic modeling)

-

Sampling Schedule: Arterial blood samples should be taken frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2.5 minutes) and then at increasing intervals for the remainder of the scan.[3][4]

-

Metabolite Analysis: Plasma samples should be analyzed to determine the fraction of unchanged ¹⁸F-FECNT, as the tracer is rapidly metabolized.[3] A polar radiometabolite has been shown to enter the brain and may confound measurements.[4]

Data Analysis

-

Image Co-registration: PET images should be co-registered with the subject's MRI for accurate anatomical localization.

-

ROI Definition: Spherical ROIs should be placed on the caudate nuclei, putamena, thalami, brain stem, cerebellum, and occipital cortex.[3]

-

Quantification:

The logical relationship for clinical data acquisition and analysis is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative findings from ¹⁸F-FECNT PET studies.

Table 1: Striatum-to-Cerebellum Ratios in Human Subjects

| Brain Region | Healthy Subjects (at 90 min) | Late-Stage PD Patients (at 90 min) | Reference |

| Right Caudate | - | 3.7 ± 0.4 | [3] |

| Left Caudate | - | 3.9 ± 0 | [3] |

| Right Putamen | - | 1.8 ± 0.1 | [3] |

| Left Putamen | - | 1.8 ± 0 | [3] |

Table 2: Preclinical (Monkey) Striatum-to-Cerebellum Ratios

| Brain Region | Ratio at 60 min | Reference |

| Caudate | 10.5 | [2] |

| Putamen | 10.5 | [2] |

Table 3: In Vitro Binding Affinity of FECNT

| Transporter | Affinity (Ki, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |

| DAT | - | - | - | [2] |

| SERT | 25-fold lower than DAT | 25 | - | [2] |

| NET | 156-fold lower than DAT | - | 156 | [2] |

Quality Control of ¹⁸F-FECNT

While a detailed synthesis protocol is beyond the scope of these application notes, it is critical to ensure the quality of the radiotracer. Standard quality control measures should include:

-

Radiochemical Purity: To be determined by high-performance liquid chromatography (HPLC). The ether-extractable component of the arterial input has been shown to be >98% pure ¹⁸F-FECNT.[3]

-

Molar Activity: Should be high to minimize potential pharmacological effects.

-